

# Optimizing Eudragit L 30D-55 coating weight gain for desired release

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Eudragit L 30D |           |
| Cat. No.:            | B1584308       | Get Quote |

## **Eudragit L 30 D-55 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Eudragit L 30 D-55 coating weight gain for desired enteric release profiles.

### Frequently Asked Questions (FAQs)

Q1: What is Eudragit L 30 D-55 and what is its primary application?

Eudragit L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1] The ratio of free carboxyl groups to ester groups is approximately 1:1.[2] Its primary application is for enteric film coating of solid dosage forms, such as tablets and pellets, to protect acid-sensitive active pharmaceutical ingredients (APIs) from the gastric environment and to target drug release in the upper intestine where the pH is 5.5 and above.[3]

Q2: What is the mechanism of pH-dependent drug release with Eudragit L 30 D-55?

The methacrylic acid groups in the polymer chain are protonated at acidic pH (like in the stomach), making the polymer insoluble in gastric fluid. As the dosage form transits to the small intestine, the pH rises above 5.5, causing the carboxylic acid groups to ionize. This ionization leads to the swelling and subsequent dissolution of the polymer film, releasing the drug.[5]



Q3: How does coating weight gain influence the drug release profile?

Increasing the coating weight gain of Eudragit L 30 D-55 generally results in a more robust enteric protection and can delay the onset of drug release. A higher weight gain creates a thicker barrier that requires more time to dissolve in the intestinal fluid. However, an excessively high weight gain may unnecessarily delay release without providing additional gastric protection. The optimal weight gain is formulation-dependent and must be determined experimentally. For some applications, a weight gain of up to 60% w/w has been shown to provide acceptable gastric resistance.[5] In other studies, even an 8% w/w coating level was found to be sufficient.

Q4: Is a plasticizer necessary for Eudragit L 30 D-55 coatings?

Yes, a plasticizer is typically required to reduce the glass transition temperature of the polymer, which improves the film-forming properties and mechanical flexibility of the coating.[6] Insufficient plasticization can lead to a brittle coating that may crack during processing or handling. Triethyl citrate (TEC) is a commonly used plasticizer for Eudragit L 30 D-55 dispersions, typically at a concentration of 10-25% based on the dry polymer weight.[2][6]

Q5: When should a seal coat be applied before the Eudragit L 30 D-55 coating?

A seal coat, often composed of a water-soluble polymer like hydroxypropyl methylcellulose (HPMC), is recommended in the following situations:

- To prevent interaction between an alkaline drug and the acidic Eudragit polymer: This can prevent drug degradation or precipitation at the core-coat interface.
- To prevent drug migration into the enteric coat: For highly water-soluble drugs, a seal coat can prevent the drug from leaching into the coating dispersion during the coating process, which could lead to premature drug release.[5]
- To improve the surface smoothness of the core: A smoother surface can lead to a more uniform and effective enteric coat.

### **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                  | Potential Cause(s)                                                                                                                      | Recommended Solution(s)                                                                                                                                                                                                                                                       |
|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cracking or peeling of the coating                                     | - Insufficient plasticizer concentration Inadequate drying conditions (too high temperature or airflow) Poor adhesion to the substrate. | - Increase the plasticizer (e.g., Triethyl Citrate) concentration to 15-25% of the polymer weight Optimize drying temperature and airflow to ensure gradual drying Consider applying a seal coat (e.g., HPMC) to improve adhesion.                                            |
| Twinning or agglomeration of tablets/pellets                           | - Over-wetting during the spraying process High spray rate Low atomizing air pressure Inadequate antitacking agent.                     | - Reduce the spray rate Increase the atomizing air pressure to ensure finer droplet size Increase the product bed temperature Incorporate or increase the concentration of an anti- tacking agent like talc or glyceryl monostearate.[3]                                      |
| Premature drug release in acidic media (failure of enteric protection) | - Insufficient coating weight gain Cracks or imperfections in the coating Interaction between the drug and the polymer.                 | - Increase the coating weight gain. A minimum of 5-8 mg/cm² of polymer is often recommended Optimize coating parameters (e.g., plasticizer level, curing conditions) to ensure a continuous, uniform film Apply a seal coat to separate the drug from the enteric polymer.[5] |
| Incomplete or slow drug release in intestinal buffer                   | - Excessive coating weight gain Cross-linking of the polymer during storage Use of an inappropriate plasticizer.                        | - Reduce the coating weight gain to the minimum required for gastric resistance Investigate storage conditions; high humidity and temperature                                                                                                                                 |



|                           |                                 | can promote cross-linking      |
|---------------------------|---------------------------------|--------------------------------|
|                           |                                 | Ensure the plasticizer used is |
|                           |                                 | compatible and used at an      |
|                           |                                 | appropriate concentration.     |
|                           | - High viscosity of the coating | - Decrease the solids content  |
| Orange peel effect (rough | dispersion Rapid drying of      | of the dispersion to reduce    |
|                           | droplets before they can        | viscosity Reduce the distance  |
| coating surface)          | coalesce on the surface         | between the spray nozzle and   |
|                           | Insufficient atomization of the | the product bed Increase       |
|                           | spray.                          | atomizing air pressure.        |

# Experimental Protocols Preparation of Eudragit L 30 D-55 Coating Dispersion

This protocol describes the preparation of a typical coating dispersion for enteric coating.

- Plasticizer Preparation: In a separate vessel, dissolve the required amount of plasticizer (e.g., triethyl citrate, 10-25% of Eudragit L 30 D-55 dry weight) in purified water.
- Anti-Tacking Agent Suspension: In another vessel, homogenize the anti-tacking agent (e.g., talc, 30-50% of Eudragit L 30 D-55 dry weight) in purified water to form a uniform suspension.
- Dispersion Preparation:
  - Gently stir the Eudragit L 30 D-55 dispersion.
  - Slowly add the plasticizer solution to the Eudragit dispersion while stirring continuously.
  - Subsequently, slowly add the anti-tacking agent suspension to the polymer-plasticizer mixture with continuous stirring.
  - Continue stirring for at least 30 minutes to ensure a homogeneous dispersion.
- Screening: Pass the final dispersion through a sieve (e.g., 80 mesh) to remove any agglomerates before the coating process.[3]



#### **Fluidized Bed Coating Process**

This protocol outlines the general procedure for coating tablets or pellets using a fluidized bed coater.

- Preheating: Load the tablets or pellets into the fluid bed coater and preheat the bed to the target temperature (typically 30-40°C).
- Coating:
  - Initiate the spraying of the Eudragit L 30 D-55 dispersion onto the fluidized bed.
  - Monitor and control critical process parameters such as inlet air temperature, product temperature, spray rate, and atomizing air pressure.
  - Continue the spraying process until the desired theoretical weight gain is achieved.
- Drying/Curing: After the completion of spraying, dry the coated product in the fluid bed for a specified period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40-45°C) to ensure proper film formation and coalescence.

#### In Vitro Dissolution Testing for Enteric-Coated Products

This two-stage dissolution test is used to evaluate the performance of the enteric coating.

- Acid Stage:
  - Apparatus: USP Apparatus I (Basket) or II (Paddle).
  - Medium: 900 mL of 0.1 N HCl.[5]
  - o Time: 2 hours.
  - Procedure: Place the dosage form in the acid medium and withdraw samples at appropriate time intervals. The acceptance criteria for most enteric-coated products is less than 10% drug release after 2 hours in acid.[5]
- Buffer Stage:



- Medium: 900 mL of pH 6.8 phosphate buffer.[5]
- Procedure: After 2 hours in the acid stage, transfer the dosage form to the buffer medium.
   For some protocols, the medium is changed by adding a concentrated phosphate buffer to the acid to adjust the pH to 6.8.
- Continue the dissolution testing for a specified period (e.g., 60 minutes), withdrawing samples at regular intervals to determine the drug release profile.

### **Quantitative Data Summary**

Table 1: Influence of Eudragit L 30 D-55 Coating Weight Gain on Drug Release

| Formulation | Coating Weight<br>Gain (% w/w) | % Drug Release in<br>0.1 N HCl (2 hours) | % Drug Release in<br>pH 6.8 Buffer (45<br>mins) |
|-------------|--------------------------------|------------------------------------------|-------------------------------------------------|
| A           | 10                             | < 5%                                     | > 85%                                           |
| В           | 20                             | < 2%                                     | > 85%                                           |
| С           | 30                             | < 1%                                     | > 80%                                           |

Note: The above data is illustrative and the actual results will vary depending on the specific drug, formulation, and process parameters.

Table 2: Typical Fluidized Bed Coater Parameters for Eudragit L 30 D-55 Coating

| Parameter              | Typical Range   |
|------------------------|-----------------|
| Inlet Air Temperature  | 40 - 60 °C      |
| Product Temperature    | 25 - 35 °C      |
| Spray Rate             | 5 - 20 g/min/kg |
| Atomizing Air Pressure | 1.5 - 2.5 bar   |

#### **Visualizations**



# Troubleshooting & Optimization

Check Availability & Pricing







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scribd.com [scribd.com]
- 2. stobec.com [stobec.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EUDRAGIT® L 30 D-55 [evonik.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- To cite this document: BenchChem. [Optimizing Eudragit L 30D-55 coating weight gain for desired release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584308#optimizing-eudragit-l-30d-55-coating-weight-gain-for-desired-release]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com